molecular formula C17H25NO4S B558598 Boc-cys(3,4-dimethylbenzyl)-OH CAS No. 41117-66-2

Boc-cys(3,4-dimethylbenzyl)-OH

Cat. No. B558598
CAS RN: 41117-66-2
M. Wt: 339.5 g/mol
InChI Key: AYUOVKILVZAKFO-AWEZNQCLSA-N
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Description

Boc-cys(3,4-dimethylbenzyl)-OH, also known as Boc-S-3,4-dimethylbenzyl-L-cysteine, is a cysteine protecting group1. It has the molecular formula C17H25NO4S and a molecular weight of 339.452.



Synthesis Analysis

The 3,4-dimethylbenzyl (DMB) Cys protecting group was developed in 1973 as an alternative to Mob for the synthesis of large peptides using Boc SPPS1. DMB is noticeably more stable to TFA than Mob, with only 0.2% deprotection observed under 50% TFA in DCM for 23 h at 24 °C1.



Molecular Structure Analysis

The molecular structure of Boc-cys(3,4-dimethylbenzyl)-OH includes a cysteine thiol group, which is crucial for its function as a protecting group1.



Chemical Reactions Analysis

Unfortunately, I couldn’t find specific information on the chemical reactions involving Boc-cys(3,4-dimethylbenzyl)-OH.



Physical And Chemical Properties Analysis

Boc-cys(3,4-dimethylbenzyl)-OH is more stable to TFA than Mob, with only 0.2% deprotection observed under 50% TFA in DCM for 23 h at 24 °C1.


Scientific Research Applications

  • Protection and Activation of Thiol Function : Boc-Cys(Npys)–OH, a derivative of Boc-cys(3,4-dimethylbenzyl)-OH, has been used for the protection and activation of the thiol function of cysteine. This group is resistant to acids and can selectively react with the free thiol of cysteine to form a cystine disulfide bond (Matsueda et al., 1981).

  • Conformation Control in Peptides by Metal Ions : Studies have shown that Boc-Cys can be used to control the conformation of peptides in the presence of metal ions. This is particularly relevant in mimicking cysteine-containing metal-binding sites in proteins (Yamamura et al., 1997).

  • Orthogonal Coupling in Peptide Synthesis : Boc-Cys(S-Pyr)-OH, a related compound, has been used in orthogonal couplings of unprotected peptide segments, demonstrating its utility in facilitating peptide synthesis (Huang & Carey, 2009).

  • Synthesis of Disulfide-Bridged Peptide Fragments : The utility of Boc-Cys derivatives in the synthesis of cyclic and unsymmetrical disulfides in peptide chemistry has been demonstrated. This is particularly relevant in the synthesis of omega-conotoxins (Simmonds et al., 2009).

  • Peptide-Protein Conjugation : Boc-Cys(Npys)-OH has been used for peptide-protein conjugation. This method allows for the controlled conjugation of peptides to proteins under mild conditions, which is crucial in biomedical research (Drijfhout et al., 2009).

Safety And Hazards

I couldn’t find specific information on the safety and hazards of Boc-cys(3,4-dimethylbenzyl)-OH.


Future Directions

properties

IUPAC Name

(2R)-3-[(3,4-dimethylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S/c1-11-6-7-13(8-12(11)2)9-23-10-14(15(19)20)18-16(21)22-17(3,4)5/h6-8,14H,9-10H2,1-5H3,(H,18,21)(H,19,20)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUOVKILVZAKFO-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CSCC(C(=O)O)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426870
Record name (2R)-3-[(3,4-dimethylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-cys(3,4-dimethylbenzyl)-OH

CAS RN

41117-66-2
Record name (2R)-3-[(3,4-dimethylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Nicolas, A Delfour, H Boussetta, A Morel… - Biochemical and …, 1986 - Elsevier
Somatostatin-28 II, an octacosapeptide recently isolated from anglerfish pancreatic islets, was synthetized by the solid phase method along with its somatostatin-14 II and somatostatin-…
Number of citations: 51 www.sciencedirect.com

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